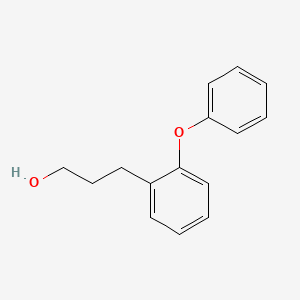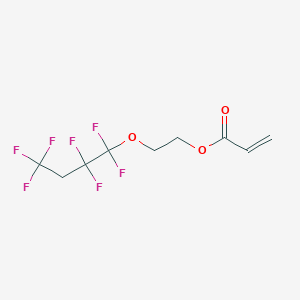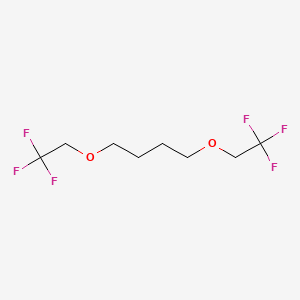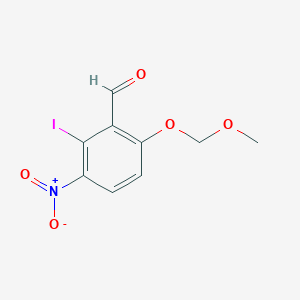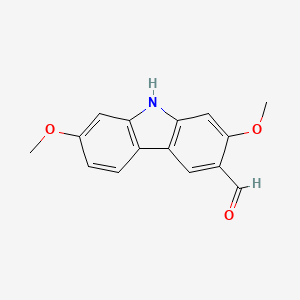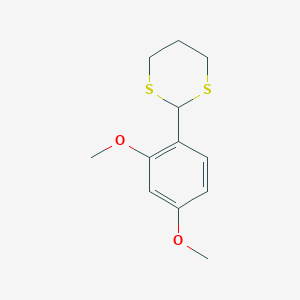![molecular formula C11H10N2OS2 B14279772 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- CAS No. 124777-71-5](/img/structure/B14279772.png)
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- typically involves the reaction of an amine with a carbonyl compound and a mercapto acid. One common method involves the condensation of an aromatic aldehyde with thioglycolic acid in the presence of a base, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include refluxing in methanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino or thioxo positions .
科学的研究の応用
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cell proliferation.
作用機序
The mechanism of action of 4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
類似化合物との比較
Similar Compounds
4-Thiazolidinone, 3-amino-5-[(4-chlorophenyl)methylene]-2-thioxo-: Similar structure but with a chlorine substituent instead of a methyl group.
4-Thiazolidinone, 3-amino-5-[(4-hydroxyphenyl)methylene]-2-thioxo-: Contains a hydroxyl group instead of a methyl group.
Uniqueness
4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group can enhance its lipophilicity and potentially improve its ability to penetrate cell membranes .
特性
CAS番号 |
124777-71-5 |
|---|---|
分子式 |
C11H10N2OS2 |
分子量 |
250.3 g/mol |
IUPAC名 |
3-amino-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-7-2-4-8(5-3-7)6-9-10(14)13(12)11(15)16-9/h2-6H,12H2,1H3 |
InChIキー |
SVODAUGMWZCOGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


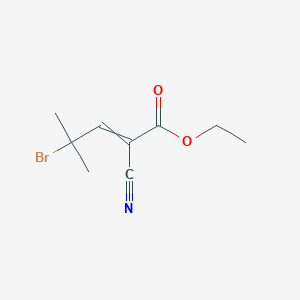
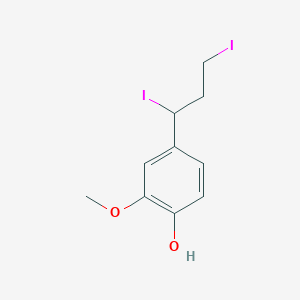
![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
